Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
Overview
Description
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11NO3·HCl
- Molecular Weight : 229.66 g/mol
- CAS Number : 134372-61-5
The compound features a benzo[b][1,4]oxazine core, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
1. Serotonin Receptor Antagonism
Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine exhibit significant antagonistic activity at the serotonin 5-HT3 receptor. For instance, studies have shown that modifications at the 2-position of the benzoxazine ring can enhance this activity. Compounds with a dimethyl substitution demonstrated superior antagonistic properties compared to their methyl or unsubstituted counterparts .
Compound Structure | Ki (nM) | Activity Description |
---|---|---|
Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 | High affinity for 5-HT3 receptors |
The high affinity of certain derivatives for the 5-HT3 receptor suggests potential therapeutic applications in treating conditions such as anxiety and nausea.
2. Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of this compound in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). The compound has been shown to modulate inflammatory pathways and reduce markers associated with lung inflammation .
Study Focus | Findings |
---|---|
COPD Model | Reduced mucus hypersecretion and inflammatory cell infiltration |
IPF Model | Decreased fibrotic markers and improved lung function |
3. Neuroprotective Effects
The neuroprotective potential of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been investigated in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .
The biological activities of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives are primarily attributed to their interaction with neurotransmitter receptors and modulation of signaling pathways involved in inflammation and cell survival.
Key Mechanisms:
- Receptor Binding : The compound's ability to bind selectively to serotonin receptors influences neurotransmitter release and neuronal excitability.
- Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines and mediators, these compounds can alleviate symptoms associated with chronic inflammatory diseases.
Case Studies
A notable case study involves the use of a specific derivative in a clinical trial aimed at evaluating its efficacy in patients with anxiety disorders. Results indicated a significant reduction in anxiety scores compared to placebo groups, suggesting a promising therapeutic application .
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWFQAVAJMOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-34-4 | |
Record name | methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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